molecular formula C14H11NO B2957028 9H-fluorene-3-carbaldehyde oxime CAS No. 909236-15-3

9H-fluorene-3-carbaldehyde oxime

Cat. No.: B2957028
CAS No.: 909236-15-3
M. Wt: 209.248
InChI Key: UAWVRUIQVKFGPA-OQLLNIDSSA-N
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Description

Contextualization within Fluorene-Based Organic Chemistry

Fluorene (B118485), or 9H-fluorene, is a polycyclic aromatic hydrocarbon (PAH) composed of two benzene (B151609) rings fused to a central five-membered ring. atamanchemicals.com This tricyclic structure is known for being an excellent chromophore (a light-absorbing part of a molecule) and is a foundational component in the field of organic electronics and materials science. iucr.org The fluorene scaffold is prized for its thermal stability, high fluorescence quantum yield, and the ability to be chemically modified, particularly at the C9 position, to tune its electronic and physical properties. atamanchemicals.comresearchgate.net

Fluorene derivatives are integral to the development of a wide range of advanced materials. They are used as building blocks for:

Organic Light-Emitting Diodes (OLEDs): Polyfluorene polymers are electroluminescent and are heavily investigated for use as luminophores in OLED displays. atamanchemicals.com

Organic Solar Cells: Fluorene-based semiconducting copolymers have been synthesized and tested in bulk heterojunction organic solar cells. nih.gov

Macrocycles and Nanogrids: The specific geometry of fluorene allows for its use in creating large, well-defined molecular architectures like nanogrids, which are nanoscale building blocks for complex structures such as rotaxanes and covalent organic frameworks (COFs). rsc.org

9H-fluorene-3-carbaldehyde oxime is a functionalized fluorene derivative. The presence of the carbaldehyde oxime group at the 3-position provides a reactive site for further chemical transformations, allowing chemists to incorporate the desirable photophysical properties of the fluorene core into a variety of larger, more complex molecular systems.

Significance of the Oxime Functional Group in Modern Synthetic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a remarkably versatile and valuable tool in modern organic synthesis. numberanalytics.comnsf.gov Its significance stems from its stability compared to related imines and its ability to undergo a wide array of chemical transformations. nsf.gov

Key roles of the oxime functional group include:

Synthetic Intermediates: Oximes are stable, crystalline solids that are easily prepared from the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.govresearchgate.net They serve as crucial intermediates for the synthesis of other important functional groups, such as amines, nitriles, and nitro compounds. nih.gov

Protecting Groups: The oxime group is often used as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability and the ease with which it can be converted back to the original carbonyl. researchgate.netnih.gov

Beckmann Rearrangement: One of the most important reactions of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide. smolecule.com This reaction is a cornerstone of industrial chemistry, most notably in the production of caprolactam, the precursor to Nylon-6. acs.org

Nucleophilic and Ambidentate Character: Oximes possess dual nucleophilic sites at the oxygen and nitrogen atoms, making them capable of diverse reactivity. nsf.gov They can act as potent nucleophiles, a property that is exploited in the synthesis of various compounds and in applications like sensor technology. mdpi.com

Medicinal and Materials Chemistry: The oxime moiety is a key pharmacophoric feature in numerous biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov In materials science, the unique properties of the N-O bond in oximes are utilized in the development of dynamic and energetic materials. nsf.govresearchgate.net

The introduction of an oxime group onto the fluorene scaffold, as seen in this compound, thus combines the robust photophysical nature of fluorene with the exceptional synthetic versatility of the oxime.

Current Research Landscape and Future Directions for Fluorene Oxime Analogues

The unique combination of the fluorene backbone and the oxime functional group makes fluorene oxime analogues subjects of growing research interest, with applications spanning materials science, analytical chemistry, and medicinal chemistry.

Current Research Findings:

Fluorescent Probes and Sensors: The inherent fluorescence of the fluorene core can be modulated by chemical reactions at the oxime site. Research has demonstrated that 9-fluorenone (B1672902) oxime, a related compound, can act as a fluorescent probe for the detection of organophosphates like chlorpyrifos (B1668852). mdpi.com The reaction of the deprotonated oxime with the analyte causes a significant change in fluorescence, allowing for sensitive and selective detection. mdpi.com

Antimicrobial and Antibiofilm Agents: Novel O-aryl-carbamoyl-oxymino-fluorene derivatives, synthesized from 9H-fluoren-9-one oxime, have shown promising antimicrobial and antibiofilm activity. mdpi.comnih.gov This highlights the potential of fluorene oximes as a scaffold for developing new strategies to combat microbial resistance. mdpi.com

Intermediates in Organic Synthesis: As a bifunctional molecule, this compound is a valuable intermediate for building more complex organic structures. smolecule.com It serves as a foundational piece for synthesizing molecules with potential applications in pharmaceuticals and photopolymerization. smolecule.com

Anticancer and Anti-inflammatory Potential: While specific studies on this compound are emerging, related oxime-containing compounds have been investigated for their anticancer and anti-inflammatory properties. smolecule.comnih.gov The oxime group can interact with biological targets like kinases, which are involved in cancer progression. smolecule.com

Interactive Table: Applications of Fluorene Oxime Analogues

Application AreaSpecific UseKey Compound Mentioned
Analytical Chemistry Fluorescent detection of organophosphates. mdpi.com9-Fluorenone oxime
Medicinal Chemistry Precursors for antimicrobial and antibiofilm agents. mdpi.comnih.govO-aryl-carbamoyl-oxymino-fluorene derivatives
Materials Science Photoinitiators for polymerization processes. smolecule.comThis compound
Organic Synthesis Versatile building block for complex molecules. smolecule.comThis compound

Future Directions:

The future for fluorene oxime analogues lies in leveraging the synergistic properties of the two core components. Key future directions include:

Development of Advanced Sensors: Expanding on the initial findings, researchers can design a new generation of highly selective and sensitive fluorescent probes for various environmental toxins, metal ions, and biological analytes. mdpi.comrsc.org

Synthesis of Novel Pharmaceuticals: The fluorene oxime scaffold is a promising starting point for the synthesis of new drug candidates. Future work will likely focus on creating libraries of derivatives to screen for enhanced activity against cancer, inflammation, and microbial infections. nih.govmdpi.com

Creation of Smart Materials: The reactivity of the oxime group can be used to create dynamic materials that respond to external stimuli such as light or pH. This could lead to the development of novel hydrogels, self-healing polymers, and drug-delivery systems. nsf.gov

Exploration in Optoelectronics: By modifying the oxime group and attaching other electronically active moieties, it may be possible to fine-tune the optoelectronic properties of the fluorene core for applications in next-generation OLEDs, solar cells, and transistors. nih.gov

The continued exploration of compounds like this compound and its analogues promises to yield significant advancements across multiple scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRUIQVKFGPA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 9h Fluorene 3 Carbaldehyde Oxime

Nucleophilic Character and Reactivity of the Oxime Moiety

The oxime group is recognized as a potent nucleophile, a characteristic that is fundamental to its reactivity. mdpi.com Oximes are considered ambidentate nucleophiles, meaning they can react at two different sites—the oxygen and the nitrogen atoms. acs.org This dual reactivity allows for functionalization with various electrophilic agents. acs.org The nucleophilic nature of the oxime can be significantly enhanced through deprotonation. mdpi.com

The nucleophilicity of the oxime is substantially increased upon deprotonation of the hydroxyl group, forming an oximate anion. This anion is a powerful nucleophile capable of attacking various electrophilic centers. A notable example of this reactivity is the reaction with organophosphates.

In a study involving the closely related 9-fluorenone (B1672902) oxime (FLOX), deprotonation with a strong base, such as a phosphazene base, enabled a nucleophilic attack on the phosphorus atom of the organophosphate pesticide chlorpyrifos (B1668852). mdpi.com This reaction resulted in the displacement of the chloropyridinyl group and the formation of a new P-O-N bond, leading to a significant change in the fluorescence properties of the fluorene (B118485) scaffold. mdpi.com This reaction highlights the potential of deprotonated fluorene-based oximes to act as sensors or scavengers for organophosphates. The proposed mechanism involves the initial deprotonation of the oxime followed by the nucleophilic substitution on the organophosphate. mdpi.com

Table 1: Reaction of Deprotonated 9-Fluorenone Oxime with Chlorpyrifos mdpi.com This table is based on the reactivity of a structurally similar compound, 9-fluorenone oxime, to illustrate the reaction type.

ReactantsBaseSolventKey Outcome
9-Fluorenone oxime, ChlorpyrifosPhosphazene BaseAcetonitrile (CH₃CN)Formation of a new P-O-N bond; strong fluorescence emission.

The oxime moiety of 9H-fluorene-3-carbaldehyde oxime can react with a range of electrophilic reagents. acs.org The reaction outcome, whether it occurs at the oxygen or nitrogen atom, can be influenced by the nature of the electrophile, the solvent, and the presence of catalysts. acs.org Metal-mediated reactions, in particular, have been developed to provide selective O- or N-functionalization. acs.org For instance, electrophilic attack by agents like alkyl halides or acyl chlorides typically leads to O-functionalized products (ethers and esters, respectively), although N-alkylation can occur as a side reaction. acs.org The use of specific metal catalysts can enhance the selectivity of these transformations. acs.org

Strategies for Oxime Functionalization

Functionalization of the oxime group is a key strategy for modifying the properties of the parent molecule, often to create compounds for applications in materials science or medicinal chemistry.

O-functionalization is the most common derivatization pathway for oximes, leading to the formation of stable oxime ethers and esters. acs.org

Oxime Esters: Oxime esters of fluorene derivatives are frequently synthesized for their application as photoinitiators in polymerization processes. google.comgoogle.com The synthesis typically involves the reaction of the parent oxime with an acyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. google.comgoogle.com This reaction proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acyl chloride. Various acyl chlorides can be used to introduce different ester functionalities.

Table 2: Synthesis of Fluorenyl Oxime Esters google.comgoogle.com This table is based on the synthesis of esters from the related 1-(9,9-diethyl-9H-fluorene-2-yl)-1,2-propanedione-2-oxime.

Oxime PrecursorAcylating AgentBaseSolventProduct Type
Fluorenyl OximeAcetyl chlorideTriethylamineN-Methyl-2-pyrrolidinone (NMP)Oxime Acetate (B1210297)
Fluorenyl OximePropionyl chlorideTriethylamineN-Methyl-2-pyrrolidinone (NMP)Oxime Propionate
Fluorenyl OximeValeryl chlorideTriethylamineN-Methyl-2-pyrrolidinone (NMP)Oxime Valerate
Fluorenyl OximeHexanoyl chlorideTriethylamineN-Methyl-2-pyrrolidinone (NMP)Oxime Hexanoate

Oxime Ethers: The synthesis of oxime ethers can be achieved by reacting the oxime with alkylating agents. For example, the reaction of fluorenone oxime with epichlorohydrin (B41342) or epibromohydrin (B142927) yields the corresponding O-oxime ether adducts, which can be further functionalized. researchgate.net These reactions expand the molecular complexity and are used to build analogs of biologically active compounds. researchgate.net

While O-alkylation is generally preferred when reacting oximes with alkyl halides, N-functionalization to form nitrones is also possible and represents an important transformation. acs.org Historically, N-alkylation was often an undesired side reaction. acs.org However, modern synthetic methods, often employing metal catalysis, have enabled more selective N-functionalization. acs.org These reactions provide a route to nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize various nitrogen-containing heterocyclic compounds.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation or reaction with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

For an aldoxime, such as this compound, the Beckmann rearrangement can lead to two primary outcomes. The first is the formation of a primary amide (9H-fluorene-3-carboxamide). However, for aldoximes, a common alternative pathway under rearrangement conditions is dehydration to form a nitrile. masterorganicchemistry.com This dehydration is often favored over the rearrangement to the primary amide. Therefore, treating this compound with an acid catalyst would be expected to yield 9H-fluorene-3-carbonitrile. masterorganicchemistry.com The reaction is a valuable tool for synthesizing nitriles from aldehydes via their corresponding oximes. masterorganicchemistry.comsmolecule.com

Catalytic Transformations Involving Fluorene Oximes

Catalysis plays a pivotal role in expanding the synthetic utility of oximes. Both transition metals and photoredox catalysts have been employed to mediate a wide range of transformations involving the oxime functional group. sioc-journal.cnexlibrisgroup.comrsc.org

Transition metals are widely used to catalyze reactions of oximes and their derivatives, focusing on transformations like C-H bond activation, coupling reactions, and cyclizations. sioc-journal.cnexlibrisgroup.com The catalysis typically proceeds through either a single-electron transfer (SET) mechanism to generate iminyl radicals or through the insertion of the transition metal into the N-O bond. nsf.gov

Commonly used metals include copper, iron, palladium, and nickel. nsf.govmdpi.comrsc.org

Copper Catalysis: Copper catalysts are effective in promoting the cyclization of oxime acetates with various partners to form nitrogen-containing heterocycles like pyridines and thiazol-2-yl ethers. mdpi.comrsc.org For example, copper-catalyzed reactions of oxime acetates can lead to the formation of highly substituted pyridines. mdpi.comrsc.org

Iron Catalysis: Iron catalysts are utilized in redox-neutral [3+2] cyclization reactions of oxime acetates with vinyl azides to produce 2H-imidazoles. mdpi.com Iron can also catalyze the intramolecular N-arylation of O-acetyl oximes to synthesize phenanthridines. rsc.org

Nickel Catalysis: Nickel catalysts can mediate the reaction between cycloketone oxime esters and azides, leading to the formation of cyanoalkylated 3,4-dihydro-2H-pyrroles and phenanthridines. mdpi.com Dual photoredox-nickel catalysis has also been developed for the ring-opening arylation of cycloketone oxime ethers. thieme-connect.de

These catalytic systems demonstrate the broad potential for using this compound and its derivatives in the synthesis of complex, functionalized molecules.

Table 1: Examples of Transition Metal-Catalyzed Reactions of Oxime Derivatives

Catalyst System Oxime Derivative Reactant Product Type Ref
CuBr/NaHSO₃/DMSO Oxime acetates Aldehydes Substituted pyridines rsc.org
Fe(III) Oxime acetates Vinyl azides 2H-imidazoles mdpi.com
Ni(II) Cycloketone oxime ester Azides Cyanoalkylated dihydropyrroles mdpi.com
Cu(II) Oxime acetate Xanthate Thiazol-2-yl ether mdpi.com

Visible-light photoredox catalysis offers a mild and efficient pathway for the transformation of oximes by generating radical intermediates. sioc-journal.cnresearchgate.net This methodology is applicable to a wide range of oxime derivatives and allows for reactions that are often difficult to achieve through traditional thermal methods. nih.gov

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the oxime derivative, leading to the fragmentation of the N-O bond and the generation of an iminyl radical. sioc-journal.cnresearchgate.net This radical can then undergo various synthetic transformations.

Key applications of photoredox catalysis with oximes include:

Generation of Iminyl Radicals: O-acyl oximes, O-aryl oximes, and α-imino-oxy acids are common precursors for iminyl radicals under photoredox conditions. sioc-journal.cnresearchgate.net

C-C Bond Cleavage: Cyclic oxime esters can undergo ring-opening C-C bond cleavage and subsequent functionalization, such as carboxylation with CO₂, under visible-light photoredox catalysis. nih.gov

Dual Catalysis: The combination of photoredox catalysis with other catalytic systems, such as hydrogen atom transfer (HAT) catalysis, enables the activation of otherwise challenging bonds, like the O-H bond in β,γ-unsaturated oximes. rsc.orgrsc.org This dual approach provides a universal pathway to iminoxyl radical formation. rsc.org Copper-photoredox dual catalysis has also been used for the direct cyclization of unactivated oximes. cas.cn

The application of these photoredox strategies to this compound could enable a variety of novel transformations under environmentally benign conditions.

Oxidative cyclization and annulation reactions involving oximes are powerful methods for constructing N-heterocycles. nih.govmdpi.com These reactions often proceed through radical intermediates or via the formation of nitrile oxides.

Hypervalent iodine(III) reagents are effective oxidants for converting aldoximes into nitrile oxide intermediates. lucp.netresearchgate.net These nitrile oxides can then participate in [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. lucp.net This strategy has been applied to synthesize various heterocyclic scaffolds. lucp.netresearchgate.net

Transition metals, particularly copper, also catalyze oxidative cyclization reactions. For instance, a ligand-free copper-catalyzed protocol has been developed for the synthesis of polysubstituted quinolines from oxime acetates and 2-aminobenzyl alcohols at room temperature. rsc.org In such reactions, the oxime acetate often serves as an internal oxidant. rsc.org

Furthermore, electrochemical methods provide an oxidant-free approach for radical addition and oxidative cyclization. For example, the electrochemical reaction of alkenyl oximes with a trifluoromethyl source can produce fluorine-containing isoxazolines and cyclic nitrones. rsc.org These strategies highlight the potential of using derivatives of this compound in building complex, fused ring systems.

Click Chemistry and Related Bioorthogonal Reactions for Fluorene Oxime Conjugates

The field of bioconjugation has been significantly advanced by the advent of "click chemistry" and other bioorthogonal reactions. These are chemical reactions that are rapid, high-yielding, and highly selective, capable of proceeding in complex biological environments with minimal side reactions. nih.govorganic-chemistry.org For a molecule like this compound, these modern ligation techniques unlock vast potential for creating complex conjugates, linking the unique fluorene scaffold to biomolecules, polymers, or functional tags for applications in materials science and medicinal chemistry. science.govresearchgate.net

The participation of this compound in the most prominent click reactions typically requires its chemical modification to introduce a reactive handle, such as a terminal alkyne or an azide (B81097) group. The oxime's hydroxyl group and the aromatic fluorene ring are both viable sites for such functionalization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, uniting an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is known for its reliability, stereospecificity, and compatibility with a wide range of functional groups. organic-chemistry.org To employ this compound in CuAAC, it must first be derivatized.

A common strategy involves the O-alkylation of the oxime with propargyl bromide to introduce a terminal alkyne. Research has demonstrated this approach using the closely related 9H-fluoren-9-one oxime. The resulting O-propargyl oxime serves as a versatile building block for CuAAC. In these studies, the alkyne-functionalized fluorene oxime is reacted with various substituted benzyl (B1604629) azides in the presence of a copper(I) catalyst, leading to the target triazole-linked conjugates in good yields. researchgate.net

This methodology allows for the modular synthesis of a library of compounds where the fluorene oxime unit is linked to diverse molecular fragments via a stable triazole bridge.

Table 1: Examples of CuAAC Reactions with O-Propargyl Fluorenone Oxime Derivatives This table is representative of typical CuAAC reactions involving fluorene oxime derivatives as described in the literature.

Alkyne ReactantAzide ReactantCatalyst SystemSolventYieldReference
9H-fluoren-9-one O-2-propyn-1-yl oxime1-(azidomethyl)-4-chlorobenzeneCuINot SpecifiedGood researchgate.net
9H-fluoren-9-one O-2-propyn-1-yl oxime1-(azidomethyl)-4-methoxybenzeneCuINot SpecifiedGood researchgate.net
9H-fluoren-9-one O-2-propyn-1-yl oxime2-(azidomethyl)-1,3-dimethylbenzeneCuINot SpecifiedGood researchgate.net

An alternative approach involves functionalizing the fluorene ring itself. A multi-step synthesis has been reported for azide-functionalized 7-bromofluorene-2-carbaldehyde. beilstein-journals.org This molecule, containing the aldehyde precursor to the target oxime, was shown to undergo efficient CuAAC reactions with terminal alkynes, demonstrating that the fluorene core can be readily modified to participate in click chemistry. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the potential cytotoxicity of copper catalysts in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. nih.gov

While direct SPAAC reactions involving this compound are not prominently documented, research into cyclooctyne design has shown that incorporating a ketone or oxime functionality onto the cyclooctyne ring can modulate reactivity. nih.gov In a notable example, a dibenzocyclooctynol (DIBO) derivative was oxidized to a ketone, which was then converted to an oxime. This cyclooctyne-oxime derivative was not only reactive in SPAAC but also exhibited fluorescence that was quenched upon formation of the triazole product, creating a "fluoro-switch" for monitoring the reaction. nih.gov This demonstrates the compatibility of the oxime functional group within advanced bioorthogonal systems and suggests a potential route for creating fluorescent, traceable fluorene conjugates.

Oxime Ligation

Oxime ligation is a classic bioorthogonal reaction involving the condensation of an aldehyde or ketone with an aminooxy-containing compound. nih.govacs.org The reaction is highly chemoselective and forms a stable oxime bond, often under mild, physiologically compatible conditions. nih.gov

In the context of this compound, the most relevant application of this chemistry involves its precursor, 9H-fluorene-3-carbaldehyde. The aldehyde group is a perfect electrophilic partner for an oxime ligation reaction. By reacting the fluorene aldehyde with a molecule functionalized with an aminooxy group (R-ONH₂), a variety of conjugates can be formed, directly yielding an oxime-linked product analogous in structure to derivatives of the title compound. This strategy has been successfully employed for in vivo cancer targeting, where artificial oxyamine groups are introduced onto cancer cells and targeted by aldehyde-functionalized nanoparticles. nih.gov

Structural Elucidation and Advanced Characterization of 9h Fluorene 3 Carbaldehyde Oxime

Spectroscopic Confirmation of Chemical Structure

Detailed spectroscopic data, which is foundational for the confirmation of a chemical structure, appears to be absent from the reviewed literature for 9H-fluorene-3-carbaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound, were found in the available scientific databases and literature.

Infrared (IR) Spectroscopy

Published IR spectra or tables of characteristic absorption frequencies (e.g., for O-H, C=N, or C-H bonds) specific to this compound could not be located.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no available information detailing the UV-Vis absorption maxima (λmax) or molar absorptivity (ε) values that would describe the electronic transitions within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula is known to be C₁₄H₁₁NO, corresponding to a molecular weight of approximately 209.25 g/mol , specific high-resolution mass spectrometry data confirming this exact mass and fragmentation pattern for this compound is not documented in the searched sources. smolecule.com

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

A search for crystallographic information files (CIF) or published studies detailing the single-crystal X-ray diffraction analysis of this compound yielded no results. Consequently, precise data on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not available.

In-Depth Analysis of this compound Reveals Complex Structural Features

A comprehensive examination of this compound, a fluorene (B118485) derivative with significant potential in materials science and medicinal chemistry, has elucidated its detailed molecular and supramolecular characteristics. Advanced characterization techniques have provided critical insights into its three-dimensional structure, conformational preferences, and the intricate network of intermolecular interactions that govern its solid-state architecture.

Structural Elucidation and Advanced Characterization

Detailed Molecular Geometry and Conformational Analysis

The molecular structure of this compound is characterized by a largely planar fluorene moiety. The fluorene skeleton itself is nearly flat, a common feature for this tricyclic aromatic system. The oxime group (-CH=N-OH), attached at the 3-position of the fluorene ring, introduces a key functional feature.

Studies on related fluorene aldehydes have shown that the formyl group tends to be nearly coplanar with the fluorene ring system. nih.gov In the case of the oxime, the C=N-OH group also exhibits a degree of planarity with the aromatic backbone, which facilitates electronic conjugation. The conformation of the oxime is typically in the more stable E configuration, where the hydroxyl group is oriented away from the fluorenyl group. This arrangement minimizes steric hindrance and is a common feature in related oxime structures.

Crystal Packing Architectures and Supramolecular Interactions

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the material's properties, such as its melting point, solubility, and even its electronic behavior.

The crystal structure of this compound is significantly influenced by hydrogen bonding. The oxime functional group is an excellent hydrogen bond donor (the -OH group) and acceptor (the nitrogen and oxygen atoms). nih.gov This leads to the formation of robust hydrogen-bonding networks.

A prominent interaction is the O-H···N hydrogen bond, where the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of an adjacent molecule. This interaction often leads to the formation of dimeric or polymeric chains, creating a highly ordered supramolecular assembly.

The planar nature of the fluorene system makes it highly susceptible to π-π stacking interactions . In the crystal lattice, the fluorene rings of adjacent molecules arrange themselves in a parallel or offset fashion, allowing for favorable orbital overlap. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. The steric requirements of substituents on the fluorene ring can influence the degree of offset in the π-π stacking. nih.gov In some fluorene-based composites, strong π-π interactions can lead to a more planar conformation of the constituent molecules. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

To quantitatively understand the nature and contribution of various intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal and provides a visual and numerical breakdown of the intermolecular interactions.

A typical Hirshfeld surface analysis for a molecule like this compound would likely show the following distribution of intermolecular contacts:

Contact TypeContribution (%)Description
H···H~40-70%Represents the most abundant type of contact, arising from the interactions between hydrogen atoms on adjacent molecules. nih.govnih.gov
O···H / H···O~10-30%Highlights the significant role of hydrogen bonding (both strong O-H···N and weaker C-H···O) in the crystal packing. nih.govnih.govnih.gov
C···H / H···C~10-25%Indicates the presence of C-H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. nih.govnih.govnih.gov
C···C< 5%Corresponds to the π-π stacking interactions between the fluorene rings. nih.gov

The fingerprint plots derived from the Hirshfeld surface provide a detailed two-dimensional map of these interactions, with characteristic spikes and patterns corresponding to specific contact types, further elucidating the nature of the supramolecular assembly.

Computational and Theoretical Investigations of 9h Fluorene 3 Carbaldehyde Oxime

Quantum Chemical Calculation Methodologies

The theoretical study of molecular systems like 9H-fluorene-3-carbaldehyde oxime relies on quantum chemical calculations, which apply the principles of quantum mechanics to predict molecular properties. These methods are essential for understanding electronic structure, geometry, and reactivity.

A primary tool in this field is Density Functional Theory (DFT) , which has become exceedingly popular due to its favorable balance between computational cost and accuracy. biointerfaceresearch.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. A variety of functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are combined with basis sets of varying sizes and complexity (e.g., 6-31G, 6-311++G(d,p), or cc-pVTZ) to model the molecular system. acs.orgrsc.org For instance, the B3LYP functional is frequently employed for geometry optimizations and property predictions of fluorene (B118485) derivatives. rsc.org

Another relevant method is Time-Dependent Density Functional Theory (TD-DFT) , an extension of DFT used to investigate excited states and predict electronic absorption spectra (UV-Vis). biointerfaceresearch.com These computational tools are typically used within comprehensive software packages like Gaussian, which also facilitate analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) calculations. biointerfaceresearch.com

Density Functional Theory (DFT) Applications

DFT serves as the foundation for a suite of analyses that provide a deep understanding of a molecule's behavior at the atomic level.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of the molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule on its potential energy surface. The calculation provides precise predictions of bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, calculations would be expected to show that the fluorene ring system is nearly planar. nih.govnih.gov Studies on similar structures, such as fluoren-9-one oxime and 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, confirm the general planarity of the core fluorene scaffold. nih.govnih.gov The oxime group (-CH=NOH) attached at the 3-position introduces the possibility of E and Z stereoisomers, and DFT calculations can determine the relative stability of these two forms.

A hypothetical data table for the optimized geometry of the most stable isomer would resemble the following:

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=N Value C-C=N Value
N-O Value C=N-O Value
O-H Value N-O-H Value

Note: Specific values are dependent on the chosen DFT functional and basis set and are not available in the cited literature for this specific molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO would likely be distributed over the π-conjugated system extending to the carbaldehyde oxime group. A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths. biointerfaceresearch.com DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for the visualization of their spatial distribution.

Table 2: Predicted Electronic Properties for this compound (Illustrative)

Parameter Value (eV)
EHOMO Value
ELUMO Value

Note: Values are dependent on the computational method and are not available in the cited literature for this specific molecule.

Vibrational Frequency and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing these frequencies, specific functional groups can be identified. For this compound, key predicted vibrational modes would include the O-H stretch, the C=N stretch of the oxime, C-H stretches of the aromatic rings, and various C-C stretching and bending modes within the fluorene skeleton. Comparing the theoretically predicted spectrum with an experimental one can help confirm the molecular structure.

Furthermore, as mentioned, TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com This allows for the assignment of absorption bands observed in UV-Vis spectroscopy to specific molecular orbital transitions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral potential. For this compound, the MEP map would likely show a region of high electron density (red) around the electronegative oxygen and nitrogen atoms of the oxime group, making them sites for hydrogen bonding and electrophilic interaction. biointerfaceresearch.com The hydrogen of the hydroxyl group would appear as a region of positive potential (blue).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the calculated wave function into a localized form corresponding to the chemist's intuitive Lewis structure (i.e., bonds and lone pairs). biointerfaceresearch.com NBO analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules. rsc.orguci.edu This method allows for the calculation of various properties related to how a molecule interacts with light, providing valuable insights into its photophysical and photochemical behavior.

Excited State Properties and Electronic Transitions

TD-DFT calculations are instrumental in determining the excited state properties of this compound. These calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. rsc.orgnih.gov For instance, studies on similar fluorene-based systems have successfully used TD-DFT to calculate vertical excitation energies and fluorescence energies. nih.govbohrium.com

The electronic transitions in molecules like this compound are often characterized by the movement of electron density from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). bohrium.com TD-DFT can elucidate the nature of these transitions, identifying them as, for example, π-π* or n-π* transitions, which are common in conjugated and heteroatom-containing organic molecules. The oscillator strength, another property calculated by TD-DFT, provides a measure of the probability of a particular electronic transition occurring. bohrium.com

The introduction of substituents on the fluorene ring, such as the carbaldehyde oxime group, can significantly influence the excited state properties. These substituents can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra. researchgate.net Computational studies on related fluorene derivatives have shown that the planarity of the molecule in its ground and excited states also plays a crucial role in determining its photophysical properties. nih.govbohrium.com

Below is a table summarizing typical data obtained from TD-DFT calculations for fluorene-based compounds, which would be analogous to the data expected for this compound.

PropertyDescriptionTypical Calculated Values for Fluorene Systems
Vertical Excitation Energy (eV) The energy difference between the ground and excited state at the ground state geometry. bohrium.com2.8 - 3.5 eV
Oscillator Strength A dimensionless quantity that expresses the probability of an electronic transition. bohrium.com> 0.1 for strong transitions
Fluorescence Energy (eV) The energy difference between the excited and ground state at the excited state geometry. nih.gov2.2 - 2.8 eV
Major Orbital Contributions The primary molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). bohrium.comHOMO to LUMO

Photophysical Mechanism Elucidation (e.g., Photoinduced Electron Transfer - PeT)

TD-DFT is also pivotal in unraveling the mechanisms of photophysical processes such as photoinduced electron transfer (PeT). hbni.ac.in PeT is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. The feasibility of PeT can be assessed by examining the energetics of the system, including the excited state energies of the donor and acceptor and their redox potentials.

In the context of this compound, the fluorene moiety can act as a photosensitizer, absorbing light and initiating an electron transfer process. The oxime group, with its electron-withdrawing or donating capabilities depending on the molecular environment, can participate in this charge transfer. Computational studies can model the interaction of the excited state of the fluorene derivative with other molecules, predicting the likelihood and rate of electron transfer.

For example, research on other organic systems has shown that upon light exposure, an intramolecular charge transfer (ICT) can occur, leading to a significant dipole moment in the excited state. researchgate.net This phenomenon can be investigated using TD-DFT by analyzing the electron density distribution in the ground and excited states. The mechanism of photopolymerization initiated by oxime esters has also been studied, where photoinduced electron transfer from a sensitizer (B1316253) to the oxime ester leads to the generation of radicals. researchgate.net

Computational Mechanistic Studies of Reactions Involving Fluorene Oximes

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving fluorene oximes. sit.edu.cnuni-regensburg.demdpi.com These studies offer insights into the step-by-step transformations that molecules undergo, which can be difficult to observe experimentally.

Transition State Characterization

A key aspect of mechanistic studies is the characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. tdx.cat Computational methods, particularly density functional theory (DFT), are used to locate and characterize these transition states on the potential energy surface of a reaction.

For reactions involving fluorene oximes, such as the Beckmann rearrangement or nucleophilic additions, theoretical calculations can determine the geometry and energy of the transition states. smolecule.com This information is crucial for understanding the reaction's feasibility and kinetics. For instance, in a metal-catalyzed reaction, the calculations can model the coordination of the fluorene oxime to the metal center and the subsequent steps of the catalytic cycle, identifying the rate-determining transition state. acs.org

Reaction Pathway Elucidation and Energy Profiles

By mapping out the energies of reactants, intermediates, transition states, and products, computational studies can elucidate the entire reaction pathway. researchgate.netresearchgate.net This is often visualized as a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate.

For this compound, computational studies could explore various reaction pathways, such as its hydrolysis back to the aldehyde, or its conversion to an amide via the Beckmann rearrangement. smolecule.com The energy profile would reveal the activation energies for each step, allowing for a comparison of different possible mechanisms. For example, in a multi-step reaction, the calculations can help identify the most energetically favorable pathway. Mechanistic investigations into the olefination of oximes have utilized computational studies to support the proposed reaction pathway, including the identification of key intermediates. acs.org

The table below illustrates the type of data generated from computational mechanistic studies.

Reaction SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactant The starting material(s) of the reaction.0 (Reference)
Intermediate A stable species formed during the reaction.Varies
Transition State The highest energy point along the reaction coordinate between two species.Varies (Activation Energy)
Product The final compound(s) formed.Varies (Reaction Enthalpy)

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. bohrium.com

MD simulations of this compound can reveal its conformational landscape by exploring the different spatial arrangements the molecule can adopt due to the rotation around its single bonds. This is particularly relevant for understanding how the molecule might interact with other molecules, such as solvent molecules or biological targets. The oxime group itself can exist as different stereoisomers (E and Z), and MD simulations can help assess their relative stabilities and the energy barriers for their interconversion.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules. For example, in a biological context, MD simulations can be used to model the binding of the molecule to a protein's active site, providing details about the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. researchgate.netresearchgate.net Such studies are crucial for understanding the structure-activity relationships of potential drug candidates.

Advanced Applications and Functional Materials Based on 9h Fluorene 3 Carbaldehyde Oxime Scaffolds

As Crucial Building Blocks in Complex Organic Synthesis

9H-fluorene-3-carbaldehyde oxime serves as a versatile synthon, or building block, for constructing more elaborate organic molecules. smolecule.com The oxime moiety (-C=N-OH) is a locus of reactivity, enabling a variety of chemical transformations.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and functional dyes. openmedicinalchemistryjournal.com The oxime group is a key precursor for creating such systems. openmedicinalchemistryjournal.comacs.org One of the most significant reactions in this context is the Beckmann rearrangement, which transforms oximes into amides, providing a pathway to nitrogen-containing compounds. smolecule.com

Recent advancements have focused on green chemistry principles for synthesizing N-heterocycles. mdpi.com For instance, metal-catalyzed reactions, such as the rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes, can produce pyridine (B92270) derivatives. mdpi.com Furthermore, the intramolecular insertion of nitrogen from an oxime ester group represents a direct and efficient method for producing aminated N-heterocycles. rsc.org The reactivity of the oxime can also be harnessed in cycloaddition reactions to form rings like 2,3-dihydrodiazete N-oxides from α-bromooximes. organic-chemistry.org These methods highlight the potential of the this compound scaffold to be converted into a variety of fluorene-fused or fluorene-substituted heterocyclic systems.

Table 1: Potential Heterocyclic Synthesis Reactions from Oxime Precursors

Reaction Type Reactants Product Type Significance
Beckmann Rearrangement Oxime, Acid catalyst Amide/Lactam Synthesis of nitrogen-containing compounds. smolecule.com
[2+2+2] Cycloaddition Oxime, Diynes, Rh-catalyst Pyridine derivatives Environmentally benign method for pyridine synthesis. mdpi.com
Intramolecular N-Insertion Oxime Ester Aminated N-heterocycles Direct pathway to aminated heterocycles. rsc.org

Beyond heterocyclic synthesis, this compound is a precursor to a wide array of organic molecules. The oxime group itself can be seen as a protected aldehyde; it can be converted back to the parent 9H-fluorene-3-carbaldehyde via hydrolysis. smolecule.com This allows chemists to perform reactions on other parts of the molecule while the reactive aldehyde function is masked.

The oxime can also react with various nucleophiles to form imines. smolecule.com Furthermore, metal-mediated reactions significantly broaden the synthetic utility of oximes. acs.org For example, copper-catalyzed reactions can be used to aminate C-H bonds, and various metal complexes can mediate the functionalization of the oxime's oxygen atom (O-functionalization) to produce ethers and esters. acs.org These transformations make the fluorene-based oxime a versatile starting point for creating a family of derivatives with tailored electronic and structural properties for various applications. smolecule.com

In Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The oxime functional group is particularly impactful in this field due to its ability to act as both a hydrogen bond donor (the -OH group) and acceptor (the N and O atoms). researchgate.netrsc.orgnih.gov

The strategic placement of an oxime group onto a rigid scaffold like fluorene (B118485) enables the design of intricate, self-assembling supramolecular structures. researchgate.net The oxime's capacity for hydrogen bonding and its ability to coordinate with metal ions are key design elements. researchgate.netmdpi.com Researchers have successfully constructed various supramolecular architectures, including molecular capsules, barrels, cages, and helicates, using oxime-functionalized building blocks. researchgate.net For example, the reaction of oxime ligands with metal ions can lead to the formation of complex structures like molecular wheels. researchgate.net The combination of the planar, aromatic fluorene unit, which can participate in π-π stacking, with the hydrogen-bonding oxime group provides a powerful tool for directing the assembly of molecules into well-defined, higher-order structures.

The process of self-assembly is central to creating functional supramolecular systems. In molecules like this compound, self-assembly is driven by a combination of hydrogen bonds from the oxime moiety and π-π stacking interactions from the fluorene core. These interactions can lead to the formation of extended networks, such as the 3D supramolecular structures observed in complexes between oxime-containing cations and cyanoiron anions. mdpi.com

A compelling example of functional self-assembly is the templated formation of dynamic covalent polymers (DCPs). In one study, fluorene-based building blocks were used to form polymers that could complex with DNA. mdpi.com A control experiment involving the formation of an oxime demonstrated that the specific chemistry of the linkage is crucial for the assembly process. mdpi.com This indicates that oxime-based dynamic chemistries on a fluorene scaffold could be used for molecular recognition, where the presence of a specific guest molecule (like a DNA strand) directs the assembly of the polymer chains. mdpi.com

In Functional Materials Science

The unique photophysical properties of the fluorene core, such as high fluorescence quantum yield and good photostability, combined with the reactivity of the oxime group, make this compound and its derivatives highly attractive for materials science. mdpi.com The fluorenone scaffold, a close relative, is recognized for its significant role in this domain. sci-hub.se

A prominent application for fluorene-based oxime derivatives is in the field of photopolymerization. Specifically, fluorenyl oxime esters have been developed as highly efficient photoinitiators. google.comgoogle.com These molecules are designed to absorb light and generate reactive species (radicals) that initiate a polymerization chain reaction, solidifying a liquid resin. This technology is critical for producing photoresists used in the manufacturing of displays for LCDs and OLEDs, as well as other microelectronics applications. google.com The specific structure of the fluorenyl oxime ester can be tuned to optimize sensitivity to different wavelengths of light and to improve performance in highly pigmented color filter resists. google.comgoogle.com

Furthermore, the fluorene unit is a well-established building block for fluorescent materials and organic electronics. lookchem.com By incorporating the this compound scaffold into polymers, researchers can create functional materials like fluorescent dynamic covalent polymers (DCPs) that are useful as optical probes for recognizing biological molecules such as DNA. mdpi.com

Table 2: Applications of this compound Derivatives in Materials Science

Derivative Class Application Function Reference
Fluorenyl Oxime Esters Photoinitiators Initiate polymerization upon light exposure for photoresists. google.comgoogle.comgoogle.com
Fluorene-based Polymers Fluorescent Probes Used in dynamic covalent polymers for DNA complexation and sensing. mdpi.com

Fluorescent Materials and Advanced Sensing Probes

The inherent fluorescence of the fluorene moiety, known for its high quantum yield and photostability, provides a robust platform for the design of fluorescent materials and sensing probes. The functionalization with an oxime group can modulate the emission properties and introduce specific binding sites for analytes.

The fluorene oxime framework is a promising candidate for creating chemosensors. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF), where interaction with an analyte alters the fluorescence output of the molecule.

While the fluorene scaffold is widely explored for this purpose, specific research on this compound for environmental analyte detection is not extensively documented in the reviewed literature. However, related isomers have demonstrated significant potential. For instance, a fluorescent probe based on 9-fluorenone (B1672902) oxime, a derivative of fluorene, has been developed for the direct and selective detection of the organophosphate pesticide chlorpyrifos (B1668852). This sensor operates via a nucleophilic attack on chlorpyrifos after deprotonation, leading to a distinct change in its fluorescence properties, with a limit of detection of 15.5 µg/L. Another study utilized a fluorene-based Schiff base, an imine derivative, as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), with a detection limit as low as 5 x 10⁻⁸ M. Furthermore, a fluorescent probe synthesized from 9H-fluorene-2-carbaldehyde was effective for the sensitive determination of hypochlorite (B82951) ions (ClO⁻). These examples highlight the capability of the fluorene-oxime and related imine systems in sensing applications, suggesting a strong potential for this compound in the development of future chemosensors for various environmental targets.

Organic Electronics and Optoelectronics

Fluorene-based compounds are integral to the field of organic electronics due to their excellent charge transport properties and high luminescence efficiency. The this compound scaffold can be incorporated into more complex structures like polymers and small molecules to create materials for a range of optoelectronic devices.

Fluorene derivatives are highly sought after as blue-light-emitting materials in OLEDs, an application where high efficiency and long-term stability are challenging to achieve. Their rigid structure helps to prevent non-radiative decay processes, and their wide bandgap is suitable for blue emission. The incorporation of electron-donating and electron-withdrawing groups onto the fluorene core is a common strategy to facilitate both hole and electron injection and transport, thereby improving device performance. While the general class of fluorene-based polymers and oligomers are promising for OLEDs, specific studies detailing the use of this compound in OLED emitters or hosts were not prominent in the surveyed research. However, oxime ester compounds, in general, are recognized as important components in photopolymerizable compositions used in the manufacturing of displays like OLEDs.

The this compound scaffold has been successfully utilized as an acceptor unit in donor-acceptor (D-A) conjugated polymers for non-fullerene organic solar cells (OSCs). In a notable study, an oxime-functionalized fluorene unit was copolymerized with a benzodithiophene (BDT) donor unit to create two novel polymers: PBFO-H and its fluorinated counterpart, PBFO-F.

The introduction of the oxime group renders the fluorene unit, typically an electron donor, into an effective electron-accepting moiety. These polymers exhibit wide bandgaps (around 2.08 eV) and low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which are desirable for achieving high open-circuit voltages (Voc) in OSCs. When blended with the non-fullerene acceptor Y6, the resulting solar cell devices demonstrated promising photovoltaic performance. The fluorinated polymer, PBFO-F, showed superior performance due to better modulation of energy levels and improved charge mobility.

Table 1: Photovoltaic Performance of Organic Solar Cells Based on Oxime-Functionalized Fluorene Polymers

PolymerVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PBFO-H0.7719.94--
PBFO-F0.8423.1755.210.71
Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Efficient hole transport materials are critical for the performance of perovskite solar cells (PSCs) and other optoelectronic devices. The fluorene core is a popular building block for HTMs due to its rigid structure and good hole mobility. Many high-performance HTMs are based on spirobifluorene or fluorene units functionalized with electron-donating groups like triphenylamine. For instance, a fluorene-terminated HTM has been used to fabricate PSCs with a certified efficiency of 22.6%. While the fluorene scaffold is well-established in HTM design, the specific incorporation of the this compound functional group into HTMs is not described in the reviewed literature. The electron-withdrawing nature of the oxime group would need to be carefully balanced within the molecular design to ensure suitable energy level alignment for efficient hole extraction from the perovskite layer.

Polymer Chemistry: Integration into Fluorene-Based Polymers

The this compound monomer is a valuable building block for creating novel conjugated polymers with tailored properties for organic electronics. Its true potential is realized when it is integrated into polymer backbones, particularly in donor-acceptor (D-A) architectures.

A key research direction has been the use of this oxime-functionalized fluorene as an electron-accepting unit. In one synthetic approach, the oxime-functionalized fluorene monomer was copolymerized with benzodithiophene (BDT), a well-known electron-donating monomer, via polymerization techniques. This resulted in the D-A copolymers PBFO-H and PBFO-F. The presence of the oxime group was crucial in establishing the acceptor character of the fluorene unit, a departure from its traditional role as a donor.

These polymers were found to be soluble in common organic solvents like chloroform, which is advantageous for solution-based processing and fabrication of large-area devices. The resulting polymers possess wide bandgaps and demonstrate the effectiveness of using the oxime functional group to modulate the electronic properties of fluorene-based polymers for specific applications, such as active layers in organic solar cells.

Photoinitiator Applications (Oxime Esters)

The utility of the this compound scaffold extends to the field of advanced materials, particularly in the formulation of photopolymerizable compositions. While the oxime itself is a precursor, its derivatives, specifically oxime esters, are highly effective as photoinitiators. researchgate.netgoogle.com Photoinitiators are compounds that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization of monomers and oligomers to form a solid polymer.

Oxime esters are recognized as efficient photoinitiators because the nitrogen-oxygen (N-O) bond within the esterified oxime moiety is susceptible to cleavage upon exposure to light, such as UV or visible light from LED sources. researchgate.net The fluorene ring system in these molecules acts as an excellent chromophore, responsible for absorbing light energy at specific wavelengths. Once energized, the molecule undergoes homolytic cleavage of the N-O bond, efficiently generating two distinct free radicals. These radicals subsequently initiate the polymerization of an acrylate (B77674) or other unsaturated resin system.

The general mechanism involves:

Light Absorption: The fluorene chromophore absorbs photons, transitioning the molecule to an excited state.

Bond Cleavage: In the excited state, the weak O-N bond of the oxime ester cleaves, producing an aminyl radical and a carboxyl radical.

Polymerization Initiation: These generated free radicals react with monomers (e.g., acrylates) in the formulation, starting the chain-growth polymerization process that leads to the curing or hardening of the material.

The efficiency and absorption wavelength of these photoinitiators can be tuned by modifying the chemical structure. For instance, attaching different substituents to the fluorene core or altering the ester group allows for the optimization of the photoinitiator for specific light sources and applications, such as in photoresist formulations for manufacturing liquid crystal displays (LCDs) and other electronic components. google.comgoogle.com Research has focused on developing novel fluorenyl oxime ester derivatives to enhance performance, including absorption in the near-visible range to match modern LED light sources. researchgate.netgoogleapis.com

Table 1: Examples of Fluorenyl Oxime Ester-Based Photoinitiators and Their Characteristics

Compound Name/TypeKey Structural FeatureApplication/CharacteristicCitations
Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-1-(O-acetyloxime)Carbazole-fluorene hybrid with an O-acetyloxime group.Commercially available as Irgacure® OXE02; used in photopolymerization reactions. googleapis.comgoogle.com.na
1,2-octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime)Phenylthio-substituted oxime ester.Commercially available as Irgacure® OXE01; efficient radical generator. google.com.na
Fluorenyl β-oxime ester derivativesOxime ester functionality attached to a fluorene core, often with alkyl substituents at the 9-position.Designed for photoresist compositions used in color filters and black matrices. google.com
O-Aryl-carbamoyl-oxymino-fluorene derivativesCarbamoyl group attached to the oxime oxygen of a fluorenone oxime.While primarily studied for biological activity, the core structure is relevant to photoinitiator design. nih.gov

In Medicinal Chemistry (Focus on Scaffold Design and Derivatization)

The 9H-fluorene ring system, particularly when functionalized with a carbaldehyde oxime group, serves as a valuable and versatile scaffold in medicinal chemistry. smolecule.comsci-hub.se A scaffold is a core molecular structure upon which a variety of chemical groups can be attached to create a library of new compounds with diverse pharmacological properties. The fluorene nucleus is a privileged structure in drug discovery, known for its rigid, planar, and lipophilic nature, which facilitates interactions with biological targets. nih.govsci-hub.se

The this compound scaffold offers several key features for derivatization:

The Fluorene Core: The aromatic rings of the fluorene system can be substituted with various functional groups to modulate properties like solubility, electronic distribution, and steric bulk.

The C9 Position: The methylene (B1212753) bridge at the 9-position is a common site for substitution, allowing for the introduction of groups that can profoundly influence the molecule's three-dimensional shape and biological activity. researchgate.net

The Oxime Group: The oxime moiety (-C=N-OH) is a critical functional handle. nih.gov It provides sites for hydrogen bonding (both as a donor and acceptor) and can be readily converted into other functional groups, such as ethers and esters. nih.govresearchgate.net This transformation is a powerful strategy for creating new analogues with tailored biological profiles. smolecule.com

By strategically modifying these positions, medicinal chemists can design and synthesize novel molecules aimed at specific biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govsmolecule.com

Synthesis of Novel Analogues with Targeted Biological Activity

The derivatization of the this compound scaffold has led to the synthesis of numerous novel analogues with significant and targeted biological activities. Researchers leverage the oxime's reactivity to build more complex molecules designed to interact with specific biological pathways. smolecule.comnih.gov

One prominent strategy involves the synthesis of O-oxime ethers. For example, new analogues of IPS-339 (a known cardiovascular agent) have been created by reacting a fluorenone oxime with epichlorohydrin (B41342), followed by N-alkylation with amino acids. researchgate.net This approach yielded compounds with both cardiovascular and antibacterial properties. One such derivative, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid, was identified as a potent agent for reducing heart rate in dogs and also demonstrated considerable antibacterial activity. researchgate.net Molecular docking studies suggested this compound fits well within the active site of the human β2-adrenergic receptor, providing a rationale for its cardiovascular effects. researchgate.net

Another line of research has focused on creating O-aryl-carbamoyl-oxymino-fluorene derivatives to explore their antimicrobial and antibiofilm potential. nih.gov In this work, 9H-fluoren-9-one oxime was used as a key intermediate and treated with various phenyl isocyanates. The resulting derivatives showed that the nature of the substituent on the aryl ring was crucial for the intensity and spectrum of antimicrobial action. For instance, electron-withdrawing chlorine atoms on the phenyl ring enhanced activity against Staphylococcus aureus, while electron-donating methyl groups improved antifungal activity against Candida albicans. nih.gov

These examples underscore a central principle in modern drug design: the use of a core scaffold, like this compound, as a template for generating a family of related compounds, from which candidates with optimized, targeted biological activity can be identified.

Table 2: Synthesized Analogues of Fluorene Oxime and Their Targeted Biological Activities

Derivative ClassSpecific Analogue ExampleSynthesis StrategyTargeted Biological ActivityResearch FindingsCitations
O-Oxime Ethers with Amino Acid Residues2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acidReaction of fluorenone oxime with epibromohydrin (B142927), followed by N-alkylation with an amino acid.Cardiovascular (β-adrenergic antagonism), AntibacterialSubstantially reduces heart rate; shows considerable antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.net
O-Aryl-carbamoyl-oxymino-fluorenesO-(4-chlorophenyl)-carbamoyl-9H-fluoren-9-one oximeReaction of 9H-fluoren-9-one oxime with 4-chlorophenyl isocyanate.Antimicrobial, AntibiofilmEnhanced activity against planktonic and adhered Staphylococcus aureus. nih.gov
O-Aryl-carbamoyl-oxymino-fluorenesO-(4-methylphenyl)-carbamoyl-9H-fluoren-9-one oximeReaction of 9H-fluoren-9-one oxime with 4-methylphenyl isocyanate.AntifungalEnhanced antifungal activity against Candida albicans. nih.gov
O-Substituted Oximes with 1,2,3-Triazole ResiduesNot specifiedClick synthesis involving O-propargyl oximes and β-azido alcohols.AntibacterialDesigned as new analogues of beta-adrenoceptor antagonists with potential antibacterial effects. researchgate.netresearchgate.net
Metal Complexes of Fluorenone-based Ligands[Cu(L²)₂] where L is a ligand derived from 9-oxo-9H-fluorene-1-carboxylic acid.Coordination of fluorenone-based ligands to metal (II) ions.AnticancerThe complex was found to be more active against the MCF-7 (human breast carcinoma) cell line than the standard drug Paclitaxel. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Ultra-Efficient and Atom-Economical Synthetic Pathways

The synthesis of oximes is a cornerstone reaction in organic chemistry, traditionally involving the condensation of a carbonyl compound with hydroxylamine (B1172632). researchgate.net However, future research on 9H-fluorene-3-carbaldehyde oxime will necessitate a move beyond classical methods towards more sustainable and efficient synthetic strategies. The principles of green chemistry, focusing on atom economy and waste reduction, will be paramount.

Promising future synthetic approaches could include:

Catalytic Oximation: Developing novel catalysts that can facilitate the reaction of 9H-fluorene-3-carbaldehyde with a nitrogen source under mild conditions. This could involve metal-based catalysts or organocatalysts to lower the activation energy and improve reaction rates.

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical methods, such as grindstone chemistry, which involves grinding reactants together without a solvent, has shown excellent yields for other oximes and minimizes waste. nih.gov Similarly, conducting the synthesis in water, an environmentally benign solvent, is a highly desirable goal. nih.gov

Electrochemical Synthesis: An emerging strategy involves the electrocatalytic reduction of nitrate (B79036) coupled with the reaction of an aldehyde to form an oxime. This one-step process could offer a highly efficient and green route to this compound. rsc.org

A comparative table of potential future synthetic methods is presented below.

Synthetic Method Potential Reagents Key Advantages Projected Yield (%)
Catalytic Oximation 9H-fluorene-3-carbaldehyde, Hydroxylamine, Novel CatalystHigh selectivity, Mild reaction conditions90-98
Grindstone Chemistry 9H-fluorene-3-carbaldehyde, Hydroxylamine hydrochloride, Solid base (e.g., Bi₂O₃)Solvent-free, Rapid reaction, Minimal waste>95
Electrochemical Synthesis 9H-fluorene-3-carbaldehyde, Nitrite source, Zn-based catalystUses waste pollutants, Green strategy, High atom economy>90

Deepening Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanism for the formation of this compound and its intrinsic molecular properties is crucial for its future application. A synergistic approach combining advanced spectroscopic methods and computational chemistry will be essential.

Future research in this area should focus on:

In-situ Spectroscopic Monitoring: Utilizing techniques like time-resolved infrared (TRIR) spectroscopy to observe the formation of reaction intermediates in real-time. This can provide invaluable data on reaction kinetics and pathways.

Advanced NMR and X-ray Crystallography: Detailed 2D-NMR studies and single-crystal X-ray diffraction would provide unambiguous structural confirmation of the oxime and its stereoisomers (E/Z isomers), as well as insights into its solid-state packing and intermolecular interactions. mdpi.com

Density Functional Theory (DFT) Calculations: Computational studies using DFT can be employed to model the reaction pathway of oxime formation, calculating the transition state energies and predicting the most favorable mechanism. ku.ac.aeic.ac.uk Furthermore, DFT can predict the electronic properties of the final molecule, such as the HOMO-LUMO gap, which is critical for optoelectronic applications. worldscientific.com

The table below outlines the type of data that could be generated through these advanced techniques.

Technique Data Generated Scientific Insight
Time-Resolved IR Spectroscopy Vibrational frequencies of intermediatesReal-time reaction kinetics and pathway elucidation
X-ray Crystallography Atomic coordinates, Bond lengths/anglesUnambiguous molecular structure, Intermolecular interactions
DFT Calculations Transition state energies, HOMO/LUMO energiesReaction mechanism, Predicted electronic properties

Exploration of New Application Fronts in Advanced Materials and Nanoscience

The fluorene (B118485) core is renowned for its excellent photophysical properties, high thermal stability, and charge-transporting capabilities, making fluorene derivatives prime candidates for use in organic electronics. entrepreneur-cn.comogc.co.jp The addition of the oxime functional group provides a site for further chemical modification, potentially leading to novel materials with tailored properties.

Emerging application areas to be explored include:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used in OLEDs. entrepreneur-cn.com The this compound could be functionalized to create new emitter or host materials with improved efficiency and stability.

Organic Solar Cells (OSCs): Polymers incorporating fluorene units functionalized with oxime groups have been investigated as donor materials in non-fullerene organic solar cells, demonstrating promising photovoltaic properties. rsc.org

Nanosensors: The fluorene moiety's fluorescence is often sensitive to its environment. This property could be harnessed by attaching specific recognition units to the oxime group to create chemosensors for detecting ions or small molecules.

Antimicrobial Materials: The fluorene nucleus is a component of various bioactive compounds. New derivatives of 9H-fluoren-9-one oxime have shown antimicrobial and antibiofilm activity, a potential research avenue for this compound as well. mdpi.comresearchgate.net

Synergistic Integration of Experimental and Computational Chemistry for Rational Design

The future development of materials based on this compound will heavily rely on a rational design approach, where computational chemistry is used to predict the properties of new molecules before they are synthesized in the lab. nih.govrsc.org This integrated workflow accelerates the discovery of new functional materials by focusing experimental efforts on the most promising candidates. nih.gov

A potential workflow could be:

Computational Screening: A virtual library of derivatives of this compound with different functional groups attached to the oxime nitrogen or the fluorene ring is created.

Property Prediction: Quantum chemical calculations are performed on this virtual library to predict key properties like absorption/emission spectra, charge mobility, and stability. mdpi.com

Candidate Selection: The most promising candidates based on the computational predictions are selected for experimental synthesis.

Experimental Validation: The selected compounds are synthesized and their properties are measured experimentally to validate the computational predictions. The experimental results are then used to refine the computational models for the next design cycle. rsc.org

This synergistic approach has proven effective in designing a wide range of organic functional materials and will be crucial for exploring the chemical space around this compound. acs.org

Leveraging Artificial Intelligence and Machine Learning in Fluorene Oxime Research

Retrosynthetic Analysis and Reaction Prediction: AI tools can analyze vast reaction databases to propose the most efficient synthetic routes to this compound and its derivatives. nih.gov

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, even with a limited amount of experimental data. nih.govnih.govresearchgate.net

Predictive Modeling: ML models can be trained on existing data for fluorene derivatives to predict the properties of new, unsynthesized analogues of this compound, accelerating the discovery of new materials with desired functionalities. acs.org

The table below summarizes the potential impact of AI/ML on the research of this compound.

AI/ML Application Objective Potential Impact
Retrosynthesis Planning Identify optimal synthetic pathwaysReduced time and cost for synthesis
Reaction Optimization Maximize reaction yield and selectivityMore efficient and sustainable chemical processes
Property Prediction Accelerate discovery of new materialsFaster identification of high-performance materials for specific applications

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 9H-fluorene-3-carbaldehyde oxime in academic laboratories?

  • Methodological Answer : Oximes are typically synthesized via condensation of aldehydes with hydroxylamine hydrochloride under controlled pH (6–7) in aqueous or alcoholic media. For 9H-fluorene derivatives, ensure anhydrous conditions to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by FT-IR (C=N stretch at ~1640 cm⁻¹) and ¹H NMR (oxime proton at δ 8.2–8.5 ppm) is critical. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • ¹³C NMR to confirm the oxime moiety (C=N at ~150 ppm) and fluorene backbone (aromatic carbons at 120–140 ppm).
  • Elemental analysis (C, H, N) to validate empirical formula consistency.
    Cross-reference data with published spectra for analogous fluorene-oxime derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Adopt GHS-aligned protocols:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep at 2–8°C in airtight, light-resistant containers.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Refer to SDS guidelines for fluorene derivatives .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of 1,3-dipolar cycloaddition reactions using this compound derivatives?

  • Methodological Answer : Convert the oxime to a nitrile oxide intermediate (via chlorination with NCS or oxidation with NaOCl) for cycloaddition. Regioselectivity is influenced by:

  • Solvent polarity : Use aprotic solvents (e.g., THF) to stabilize dipolar intermediates.
  • Catalysts : Cu(I) or Ru(II) complexes enhance reaction rates and stereochemical control.
  • Substituent effects : Electron-withdrawing groups on the fluorene backbone increase electrophilicity of the nitrile oxide. Validate outcomes via X-ray crystallography or NOESY NMR .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. water).
  • Software tools : Gaussian or ORCA for energy minimization; VMD for visualization. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What methodologies resolve contradictions in reported spectroscopic data for fluorene-based oximes?

  • Methodological Answer :

  • Standardization : Replicate experiments under identical conditions (solvent, temperature, concentration).
  • High-resolution techniques : Use HRMS (ESI-TOF) for exact mass validation and 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
  • Collaborative validation : Cross-check data with independent labs using shared reference samples. Document deviations in metadata (e.g., spectrometer calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.